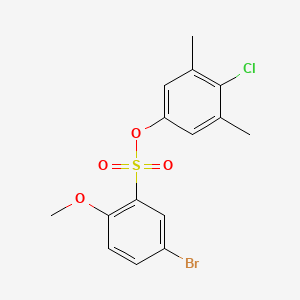
(4-Chloro-3,5-dimethylphenyl) 5-bromo-2-methoxybenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-3,5-dimethylphenyl) 5-bromo-2-methoxybenzenesulfonate is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as CDMEB, and it is a sulfonate ester that has been synthesized using a specific method.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
One significant application of benzenesulfonate derivatives is in photodynamic therapy for cancer treatment. A study synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Phase-Transfer Catalysis
In the realm of phase-transfer catalysis, a study explored the catalytic activity of anionic phase-transfer catalysts, including sodium arenesulfonates, in azo coupling reactions. This research provides insights into the relationship between the structure of the catalysts and their catalytic efficiency, highlighting the importance of substituents like methoxyl groups in influencing reaction outcomes (Iwamoto et al., 1993).
Electrochemical Reduction
Another study investigated the electrochemical reduction of methoxychlor, a compound structurally related to benzenesulfonates, demonstrating the cleavage of carbon-chlorine bonds and identifying dechlorinated products. This research contributes to understanding the electrochemical behaviors of benzenesulfonate derivatives and their potential applications in environmental remediation (McGuire & Peters, 2016).
Eigenschaften
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 5-bromo-2-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClO4S/c1-9-6-12(7-10(2)15(9)17)21-22(18,19)14-8-11(16)4-5-13(14)20-3/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQCUBYPNNDXCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OS(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

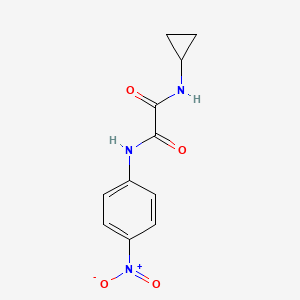
![3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-1,1,1-trifluoro-2-propanol](/img/structure/B2979553.png)
![N-(1,3-benzodioxol-5-yl)-2-[[4-(4-fluorophenyl)-2-phenyl-1H-imidazol-5-yl]sulfonyl]acetamide](/img/structure/B2979554.png)
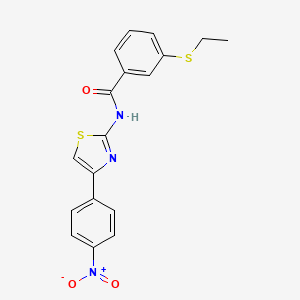
![N-{6-[(4-fluorophenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}acetamide](/img/structure/B2979557.png)


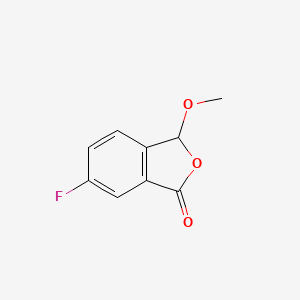
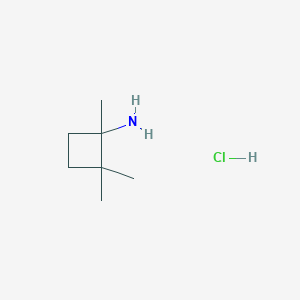
![3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2979563.png)
![4-[[1-(3,5-Difluorophenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2979567.png)
![[5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol](/img/structure/B2979569.png)
![2-chloro-N-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2979570.png)
![4-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2979573.png)